
3-Anilino-1-(3,4-dichlorophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-1-(3,4-dichlorophenyl)-1-propanone, also known as 3,4-dichloro-N-(1-phenylpropan-2-yl)aniline or DPA, is a chemical compound with a molecular formula of C16H15Cl2NO. It is a white or off-white powder that is soluble in organic solvents such as ethanol and chloroform. DPA is a widely used chemical in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of DPA is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to enhanced neurotransmission.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to enhanced cognitive function. DPA has also been shown to have analgesic and anti-inflammatory properties, which can be useful in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA has several advantages for use in lab experiments. It is a relatively inexpensive and easily synthesized compound that can be used as a precursor for the synthesis of various compounds. DPA is also stable under a wide range of conditions, making it a useful reagent for many types of experiments.
However, there are also limitations to the use of DPA in lab experiments. It is a toxic compound that can be harmful if ingested or inhaled. Therefore, appropriate safety precautions must be taken when handling DPA. Additionally, DPA has limited solubility in water, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for the use of DPA in scientific research. One potential application is in the development of drugs for the treatment of Alzheimer's disease. Since DPA has been shown to inhibit AChE, which is involved in the breakdown of acetylcholine, it may be useful in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Another potential application of DPA is in the development of new agrochemicals. DPA has been shown to have herbicidal and fungicidal properties, which can be useful in the development of new agrochemicals for crop protection.
Conclusion:
In conclusion, 3-Anilino-1-(3-Anilino-1-(3,4-dichlorophenyl)-1-propanonephenyl)-1-propanone, or DPA, is a widely used chemical in scientific research due to its unique properties and potential applications. It can be synthesized through several methods and has been used as a precursor for the synthesis of various compounds. DPA has several biochemical and physiological effects, including an increase in acetylcholine levels in the brain and analgesic and anti-inflammatory properties. While there are limitations to its use in lab experiments, there are several potential future directions for the use of DPA in scientific research.
Métodos De Síntesis
DPA can be synthesized through several methods, including the Friedel-Crafts acylation of aniline with 3-Anilino-1-(3,4-dichlorophenyl)-1-propanonepropiophenone, the reduction of 3-Anilino-1-(3,4-dichlorophenyl)-1-propanonepropiophenone with aniline, and the reaction of 3-Anilino-1-(3,4-dichlorophenyl)-1-propanonepropiophenone with aniline in the presence of a catalyst. The most commonly used method for synthesizing DPA is the Friedel-Crafts acylation method.
Aplicaciones Científicas De Investigación
DPA has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of various compounds, including drugs, agrochemicals, and dyes. DPA has also been used as a reagent in the analysis of amino acids and peptides.
Propiedades
Nombre del producto |
3-Anilino-1-(3,4-dichlorophenyl)-1-propanone |
|---|---|
Fórmula molecular |
C15H13Cl2NO |
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
3-anilino-1-(3,4-dichlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H13Cl2NO/c16-13-7-6-11(10-14(13)17)15(19)8-9-18-12-4-2-1-3-5-12/h1-7,10,18H,8-9H2 |
Clave InChI |
PRIJOQSKVUKMQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)
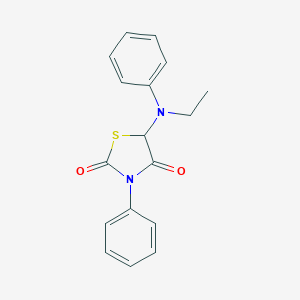
![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
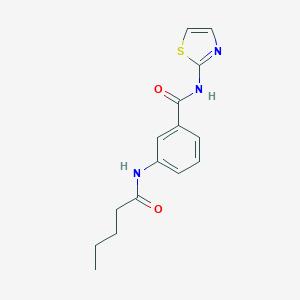
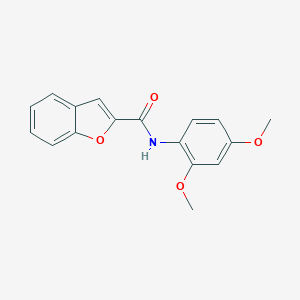

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)
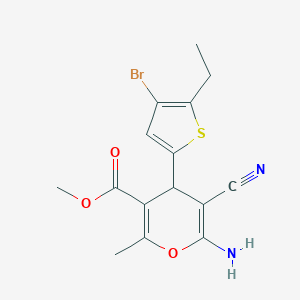
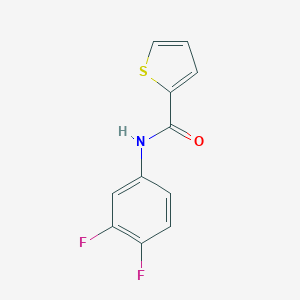



![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)